

A comparative analysis of Claramine with other PTP1B inhibitors

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Compound of Interest

Compound Name: *Claramine*

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A Comparative Analysis of **Claramine** with Other PTP1B Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Claramine** with other prominent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders. This guide presents quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a comprehensive understanding of the current landscape of PTP1B inhibition.

Comparative Analysis of PTP1B Inhibitors

The following tables summarize the quantitative data for **Claramine** and a selection of other notable PTP1B inhibitors.

Table 1: In Vitro Efficacy and Selectivity of PTP1B Inhibitors

Inhibitor	Type of Inhibition	PTP1B IC50/K _i	TC-PTP IC50/K _i	SHP-1 IC50/K _i	SHP-2 IC50/K _i	Selectivity (PTP1B vs. TC-PTP)
Claramine	Not specified in literature	Not specified in literature	Not inhibited	Not specified in literature	Not specified in literature	Selective for PTP1B over TC-PTP[1]
Trodusque mine (MSI-1436)	Non-competitive, Allosteric	~1 μ M (IC50)[2][3]	224 μ M (IC50)[1][2][3]	-	-	~224-fold[1][2][3]
DPM-1001	Non-competitive	100 nM (IC50)[4][5]	-	-	-	-
Ertiprotafib	Non-competitive	1.6 μ M (IC50)[6][7]	-	-	-	-
JTT-551	Mixed-type	0.22 μ M (K _i)[8][9]	9.3 μ M (K _i)[8][9]	>30 μ M (K _i)	-	~42-fold
Compound 10a	Competitive	0.19 μ M (IC50)	5.94 μ M (IC50)	-	15.86 μ M (IC50)	~31-fold[1]

Note: IC50 and K_i values can vary depending on the assay conditions. The data presented here are compiled from various sources for comparative purposes.

Table 2: In Vivo Efficacy of PTP1B Inhibitors in Animal Models

Inhibitor	Animal Model	Dose and Administration	Key Findings
Claramine	Diabetic mice	5 mg/kg, intraperitoneal injection	Restored glycemic control, suppressed feeding, and caused weight loss.[1]
Trodesquamine (MSI-1436)	Diet-induced obese mice	1 mg/kg, intraperitoneal injection (5 weeks)	Improved motor learning and glucose tolerance.[10]
DPM-1001	Diet-induced obese mice	5 mg/kg, oral or intraperitoneal (daily for 50 days)	Inhibited diet-induced obesity, improved insulin and leptin signaling.[4][5]
JTT-551	ob/ob and db/db mice	>1 mg/kg (ob/ob), >3 mg/kg (db/db), oral	Reduced blood glucose levels without accelerating body weight gain.[9]
Ertiprotafib	ob/ob mice	25 mg/kg/day	Decreased fasting blood glucose and insulin levels, reduced triglyceride and free fatty acid levels.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison of results.

In Vitro PTP1B Enzymatic Assay (using pNPP)

This protocol describes a colorimetric assay to measure the enzymatic activity of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

- Recombinant human PTP1B enzyme
- Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
- Substrate: p-nitrophenyl phosphate (pNPP)
- Inhibitor compounds (e.g., **Claramine**) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare the assay buffer and pre-warm to 37°C.
- Add 180 µL of assay buffer to each well of the 96-well plate.
- Add 10 µL of the inhibitor solution at various concentrations to the respective wells. For control wells, add 10 µL of the solvent.
- Add 10 µL of the PTP1B enzyme solution to each well and gently mix.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding 20 µL of pre-warmed pNPP solution to each well.
- Immediately measure the absorbance at 405 nm in a microplate reader at regular intervals (e.g., every minute) for 15-30 minutes.
- The rate of p-nitrophenol production is proportional to the PTP1B activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.

Cell-Based PTP1B Inhibition Assay (Western Blot)

This protocol assesses the ability of an inhibitor to increase the phosphorylation of PTP1B substrates, such as the insulin receptor, in a cellular context.

Materials:

- Cell line expressing the target of interest (e.g., HepG2 cells)
- Cell culture medium and supplements
- Insulin
- PTP1B inhibitor (e.g., **Claramine**)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (e.g., anti-phospho-Insulin Receptor β , anti-Insulin Receptor β , anti-phospho-Akt, anti-Akt)
- Secondary antibody conjugated to HRP
- Chemiluminescent substrate
- Western blot equipment and reagents

Procedure:

- Seed cells in culture plates and grow to 80-90% confluency.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with the PTP1B inhibitor at desired concentrations for 1-2 hours.
- Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Develop the blot using a chemiluminescent substrate and visualize the protein bands.
- Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Efficacy Study in a Diabetic Mouse Model

This protocol outlines a general procedure for evaluating the anti-diabetic effects of a PTP1B inhibitor in a mouse model of diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

Materials:

- Diabetic mouse model (e.g., db/db mice) and wild-type control mice
- PTP1B inhibitor (e.g., **Claramine**)
- Vehicle control
- Glucose solution for oral glucose tolerance test (OGTT)
- Insulin for insulin tolerance test (ITT)
- Blood glucose meter

Procedure:

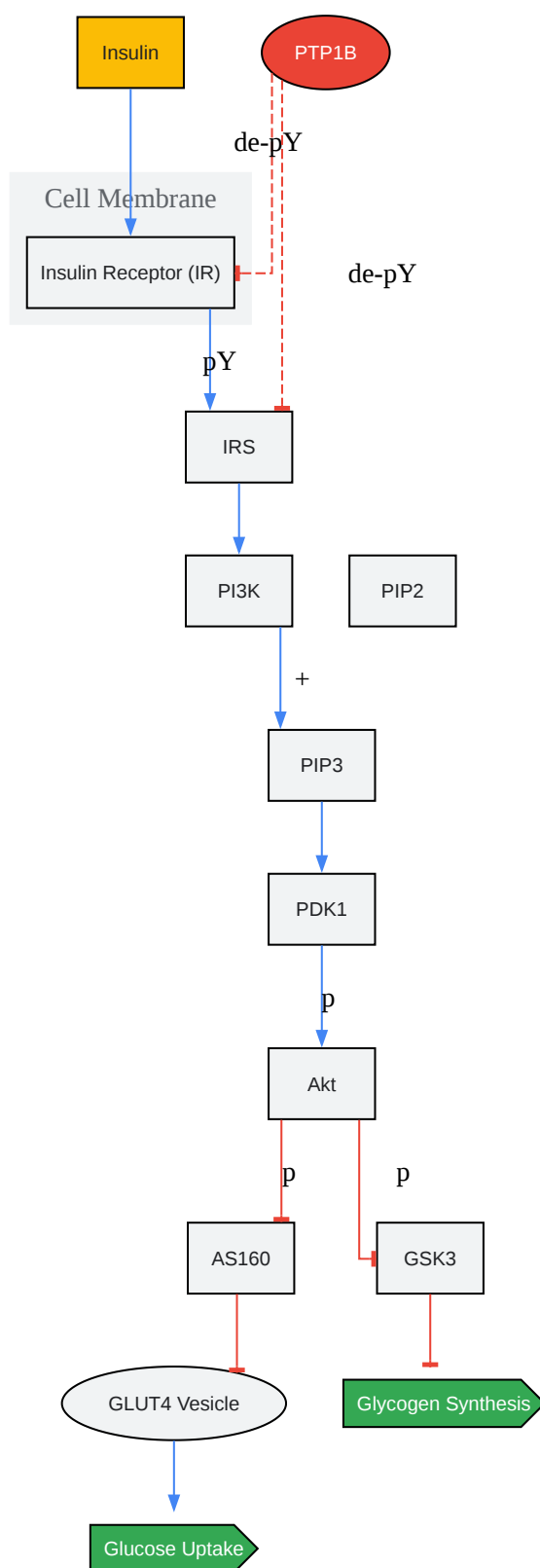
- Acclimatize the mice and divide them into treatment and control groups.
- Administer the PTP1B inhibitor or vehicle to the respective groups daily via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified period (e.g., 4-8 weeks).
- Monitor body weight and food intake regularly.
- Perform an OGTT at the end of the treatment period. After an overnight fast, administer a glucose solution orally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

- Perform an ITT on a separate day. After a short fast, administer insulin intraperitoneally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 45, and 60 minutes).
- At the end of the study, collect blood and tissues for further analysis (e.g., plasma insulin levels, tissue-specific protein phosphorylation).
- Analyze the data to determine the effect of the inhibitor on glucose homeostasis, insulin sensitivity, and other relevant metabolic parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways regulated by PTP1B and a typical experimental workflow for inhibitor screening.

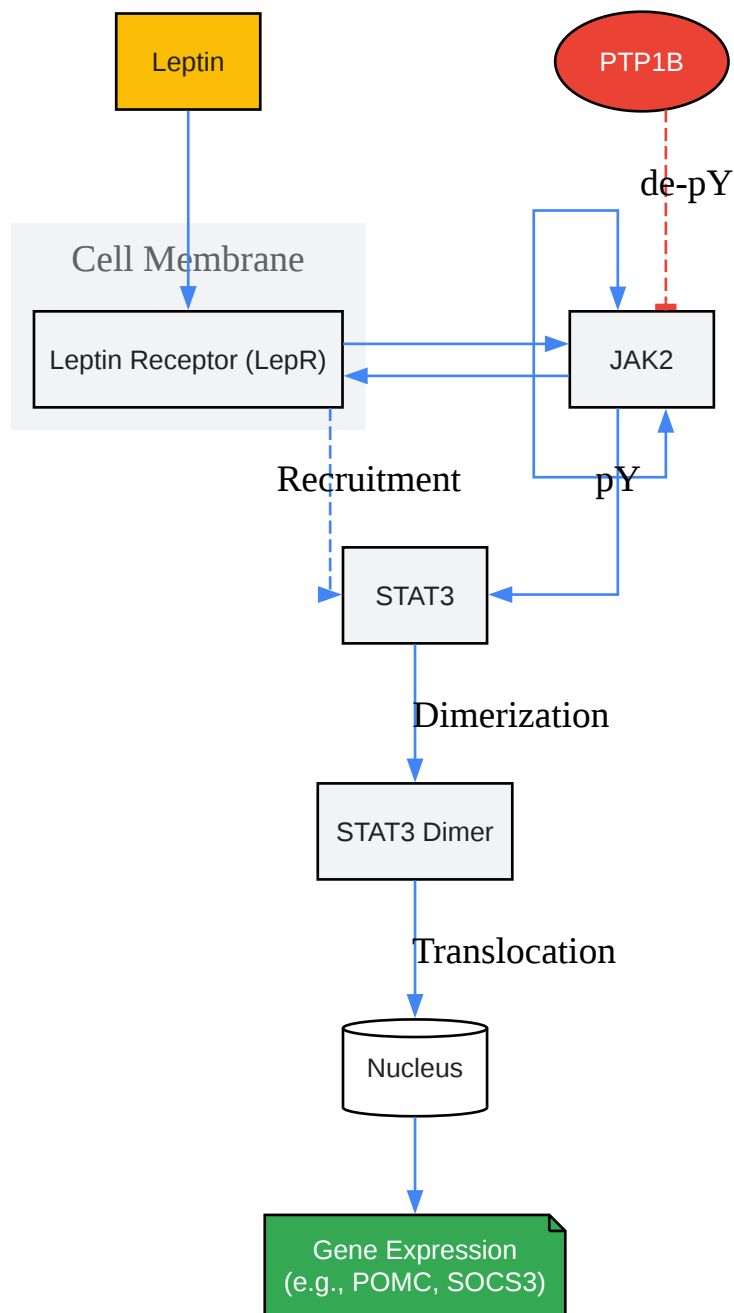
PTP1B in Insulin Signaling Pathway



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Caption: PTP1B negatively regulates the insulin signaling pathway.

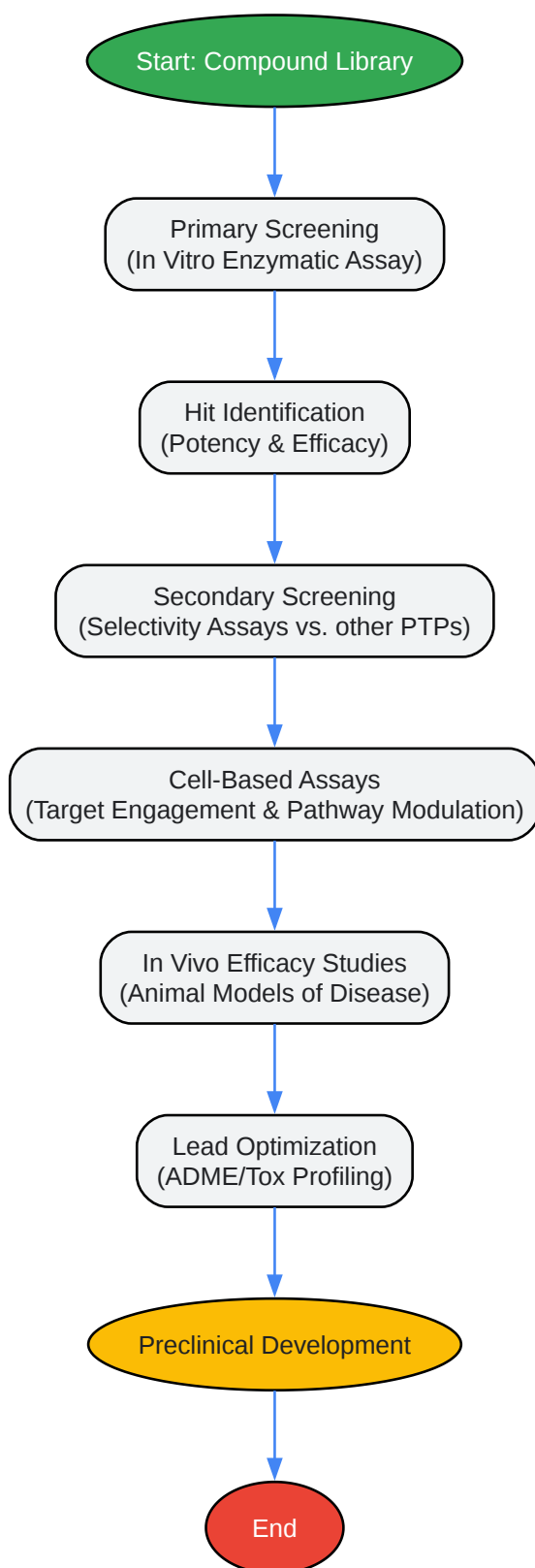
PTP1B in Leptin-JAK-STAT Signaling Pathway



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Caption: PTP1B dephosphorylates JAK2 in the leptin signaling pathway.

Experimental Workflow for PTP1B Inhibitor Screening



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Caption: A typical workflow for the discovery and development of PTP1B inhibitors.

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